molecular formula C₈H₁₈F₃NOSi₂ B117246 Bis(trimethylsilyl)trifluoroacetamide CAS No. 25561-30-2

Bis(trimethylsilyl)trifluoroacetamide

Cat. No. B117246
CAS RN: 25561-30-2
M. Wt: 257.4 g/mol
InChI Key: XCOBLONWWXQEBS-KPKJPENVSA-N
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Description

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a chemical reagent used extensively in the field of analytical chemistry for the derivatization of various compounds. It is particularly useful in preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis by transforming non-volatile compounds into volatile derivatives .

Synthesis Analysis

The synthesis of BSTFA-related compounds involves silyl-proton exchange reactions, which are known to proceed rapidly and quantitatively under mild conditions. This process is utilized for the preparative silylation of a wide range of functional groups, including amides, ureas, amino acids, phenols, carboxylic acids, and enols. Silylation serves as a protective measure and aids in the generation of reactive intermediates .

Molecular Structure Analysis

BSTFA is used to derivatize estrogens like estrone (E1) and 17alpha-ethinylestradiol (EE2) by forming trimethylsilyl (TMS) derivatives. However, it has been reported that during this process, the TMS derivatives of EE2 can partially convert to their respective E1 derivatives, indicating a potential issue with the stability of these derivatives .

Chemical Reactions Analysis

BSTFA and related compounds are involved in various chemical reactions. For instance, BSTFA can be used to silylate lipolysis products for gas-liquid chromatography without the need for prior conversion of free fatty acids to methyl esters . Additionally, bis(trimethylsilyl)mercury, a related compound, reacts with perfluoro-olefins and -acetylenes under ultraviolet irradiation to replace vinylic fluorine atoms with trimethylsilyl groups . The reaction of BSTFA with polyfluoro-olefins has also been studied, showing that it can form adducts with chlorotrifluoroethylene .

Physical and Chemical Properties Analysis

BSTFA is characterized by its ability to form volatile derivatives that elute as sharp peaks in gas chromatography, which is advantageous for trace analysis. The volatility of these derivatives eliminates the need for evaporation of excess reagent and by-products, reducing the potential for analytical errors . The physical properties of BSTFA derivatives have been studied using techniques like 29Si-NMR spectroscopy, which also provides insights into the strength of related superacids .

Scientific Research Applications

1. Application in Environmental Science and Ecological Toxicology

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used in the field of environmental science and ecological toxicology, particularly for the derivatization of hydroxyl and ketone groups in steroids. This application is crucial for analyzing steroid estrogens in environmental samples, such as natural water, sewage, sediment, and activated sludge. BSTFA aids in creating trimethylsilyl (TMS) derivatives, enhancing the efficiency of analytical procedures (H. Bi, 2015).

2. Use in Derivatization for Chromatographic Analysis

BSTFA is used for the trifluoroacetylation of various functional groups, such as amine, hydroxyl, and thiol groups, under mild, non-acidic conditions. This process is significant in producing neutral trifluoroacetamides, which are crucial for gas chromatography, aiding in the separation and analysis of complex samples (M. Donike, 1973).

3. Improving Sensitivity and Selectivity in GC-MS

In gas chromatography-mass spectrometry (GC-MS) analysis, BSTFA is employed to form derivatives of compounds like secondary amines. The use of BSTFA, sometimes in conjunction with dimethylformamide (DMF), leads to the formation of specific derivatives that can be useful for analytical applications, although caution is advised due to potential undesired reactions (S. K. Sethi, P. Crain, J. McCloskey, 1983).

4. Analysis of Environmental Contaminants

BSTFA's role in improving the detection and quantification of environmental contaminants, such as chlorinated bisphenol A in human plasma, is noteworthy. Its use in solid-phase microextraction (SPME) methods enhances the chromatographic properties and sensitivity of the analytical process, demonstrating its versatility in environmental and biomedical sciences (M. del Olmo et al., 2005).

5. Examination of Biochemical Compounds

BSTFA is instrumental in the examination of biochemical compounds like amino acids and estrogens. Its application in derivatization processes facilitates the gas chromatographic analysis of these compounds, although its suitability can vary depending on the specific analytical conditions and the nature of the compounds under study (T. Sobolevsky et al., 2003).

6. Metabolomics Studies

In the field of metabolomics, particularly in the study of leukemia cells, BSTFA has been shown to be effective in the derivatization of intracellular metabolites. The choice of derivatization agent can significantly impact the number of detected metabolites, extraction efficiency, and repeatability, making BSTFA a valuable tool for robust and reproducible metabolomic analysis (H. Yue et al., 2018).

Safety And Hazards

BSTFA should be handled with care. Avoid ingestion and inhalation. Do not allow contact with water. Keep away from open flames, hot surfaces, and sources of ignition . Use personal protective equipment and ensure adequate ventilation .

Future Directions

BSTFA is used in various fields such as the synthesis of pharmaceutical intermediates and the analysis of water-soluble organics in atmospheric aerosols . It is also used in metabolomic profiling of human plasma using GC–MS . Furthermore, it is creatively proposed to employ BSTFA as an electrolyte additive to stabilize the solid electrolyte interface .

properties

IUPAC Name

trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate
Source PubChem
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InChI

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOBLONWWXQEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F3NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015789
Record name N,O-Bis(trimethylsilyl)trifluoroacetamide
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Molecular Weight

257.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N,O-Bis(trimethylsilyl)trifluoroacetamide
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Product Name

Bstfa

CAS RN

25561-30-2
Record name Bis(trimethylsilyl)trifluoroacetamide
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Record name Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate
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Record name N,O-Bis(trimethylsilyl)trifluoroacetamide
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Record name Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27,200
Citations
A Shareef, MJ Angove, JD Wells - Journal of Chromatography A, 2006 - Elsevier
This paper reports an improved silylation procedure for simultaneous determination of the steroid hormones 17α-ethinylestradiol (EE2) and estrone (E1) using gas chromatography–…
Number of citations: 221 www.sciencedirect.com
H Zhou, H Shang, T Li, W Liu, Z Guo… - … Applied Materials & …, 2022 - ACS Publications
Lithium anodes have attracted much attention because of their high energy density, but the existence of lithium dendrites tremendously limits their practical application. Herein, it is …
Number of citations: 4 pubs.acs.org
A Shareef, CJ Parnis, MJ Angove, JD Wells… - … of Chromatography A, 2004 - Elsevier
This paper describes a previously unreported problem with the use of N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (…
Number of citations: 93 www.sciencedirect.com
CW Gehrke, K Leimer - Journal of Chromatography A, 1970 - Elsevier
The number of chromatographic peaks for the TMS derivatives of glycine and arginine are determined by the polarity of the solvent. With hexane, methylene chloride, chloroform, and 1,2…
Number of citations: 53 www.sciencedirect.com
M Matsueda, S Asai, A Watanabe, W Pipkin… - Journal of Analytical and …, 2023 - Elsevier
Acrylic pressure-sensitive adhesives (APSAs) have been used in a variety of fields and the composition of their monomers is a very important factor in determining their physical …
Number of citations: 0 www.sciencedirect.com
K Zhang, Y Zuo - Analytica chimica acta, 2005 - Elsevier
A procedure for the simultaneous determination of both natural and synthetic estrogenic steroids (estrone and 17α-ethynylestradiol) in water is described. Analytes were derivatized with …
Number of citations: 118 www.sciencedirect.com
DL Stalling, CW Gehrke, RW Zumwalt - Biochemical and biophysical …, 1968 - Elsevier
It is not generally known that the trimethylsilyl group was introduced by Riihlmann(1961) for the GLC analysis of amino acids before its application in carbohydrate chemistry, Bentley, et …
Number of citations: 153 www.sciencedirect.com
SK Sethi, PF Crain, JA McCloskey - Journal of Chromatography A, 1983 - Elsevier
Trimethylsilylation of secondary amines by the common reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of dimethylformamide (DMF) produces the previously …
Number of citations: 3 www.sciencedirect.com
G Bauer, W Vogt - Analytical Chemistry, 1981 - ACS Publications
Instituí für organische Chewie der UnlversitatMainz, Johann-Joachlm-Becher-Weg 18-20, D 6500 Mainz, BRD the determination of all acids present in the hydrolysates. For that purpose …
Number of citations: 33 pubs.acs.org
K Zhu, B Gu, M Kerry, M Mintert, J Luong… - … of Chromatography A, 2017 - Elsevier
A novel base treatment followed by liquid-liquid extraction was developed to remove the interference of excess derivatization reagent BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] …
Number of citations: 5 www.sciencedirect.com

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